![molecular formula C16H23NO5 B3162190 Boc-DL-hse(bzl)-oh CAS No. 876617-13-9](/img/structure/B3162190.png)
Boc-DL-hse(bzl)-oh
Overview
Description
Boc-DL-hse(bzl)-oh, also known as Boc-DL-homoserine lactone, is a type of synthetic homoserine lactone (HSL) that has been used in a variety of scientific research applications. This compound has been studied for its potential to act as a signaling molecule in bacteria, and has been used in a number of biochemical and physiological experiments.
Scientific Research Applications
Solid-phase Peptide Synthesis
Methods, Setup, and Safe Handling for Anhydrous Hydrogen Fluoride Cleavage : Solid-phase peptide synthesis using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry is vital for producing peptides for the pharmaceutical industry and basic research. The Boc/Bzl strategy allows for the synthesis of long and complex polypeptides and facilitates the production of C-terminal thioesters crucial for native chemical ligation applications. Anhydrous hydrogen fluoride (HF) cleavage is a critical step in removing side chain protecting groups and releasing the peptide from the resin. This research provides comprehensive information on the safe use of HF, including the cleavage mechanism, physicochemical properties and risks associated with HF, first aid measures, and the correct use of the apparatus, aiming to enhance the safety and efficiency of this indispensable technique (Muttenthaler, Albericio, & Dawson, 2015).
Tritium Labeling in Peptide Synthesis
Synthesis of Tritium-labeled Peptides : The research focused on synthesizing tritium-labeled peptides through the hydrogenation of Boc-protected peptides in a tritium atmosphere. This method highlights the significance of Boc protection in facilitating the synthesis of labeled peptides, which are essential for biological and pharmaceutical studies. The process involves the removal of the Bzl protective group and demonstrates the challenges and solutions in achieving high yields of the desired tritium-labeled peptides, underscoring the utility of Boc/Bzl chemistry in the development of labeled compounds for scientific research (Shevchenko, Nagaev, Andreeva, & Myasoedov, 2010).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDXPGUBDAKLDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.